

Quantitative Data on HaloPROTAC-E and Related Degraders

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Compound Focus: HaloPROTAC-E

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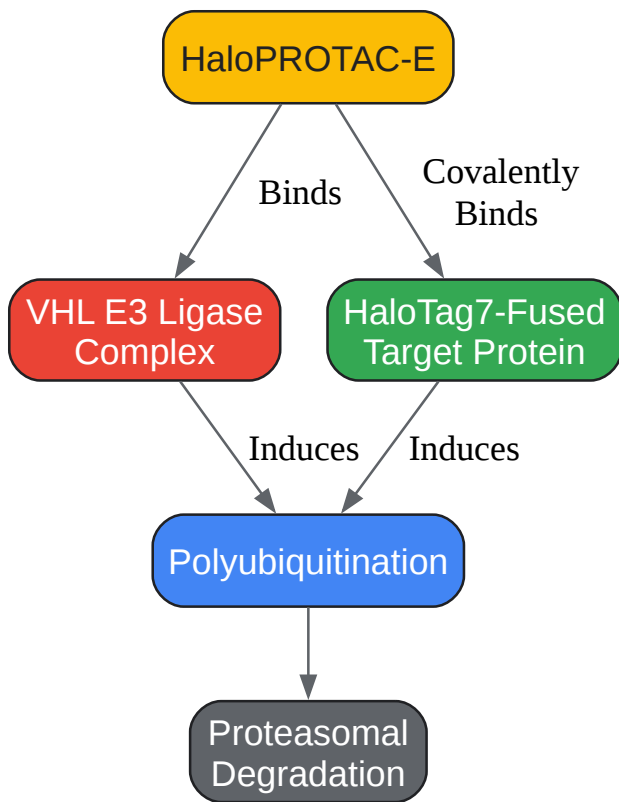
The core quantitative data for **HaloPROTAC-E** and its predecessors is consolidated in the table below.

Compound Name	E3 Ligase Recruited	Target Protein	Reported Affinity/Degradation Efficiency (DC ₅₀)	Maximal Degradation (D _{max})	Key Characteristics & Experimental Notes
HaloPROTAC-E	VHL	Endogenously tagged SGK3 [1] [2]	3-10 nM [1] [2]	~95% (at 48 hours) [1] [2]	Optimized VHL binder (VH298 conjugate); rapid action (~50% degradation in 30 min); highly selective with no significant off-target degradation observed in proteomics studies [1] [2].
HaloPROTAC-E	VHL	Endogenously tagged VPS34 [1] [2]	3-10 nM [1] [2]	Superior to HaloPROTAC3 [1] [2]	Induces degradation of the entire endogenous

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					VPS34 complex (VPS34, VPS15, Beclin1, ATG14) [1] [2].
HaloPROTAC3	VHL	Overexpressed GFP-HaloTag7 [3]	19 ± 1 nM [3]	90% [3]	Early benchmark compound; linker connected via phenol group on the VHL ligand [3].

HaloPROTAC-E Molecular Mechanism

The diagram below illustrates the mechanism by which **HaloPROTAC-E** induces targeted protein degradation.

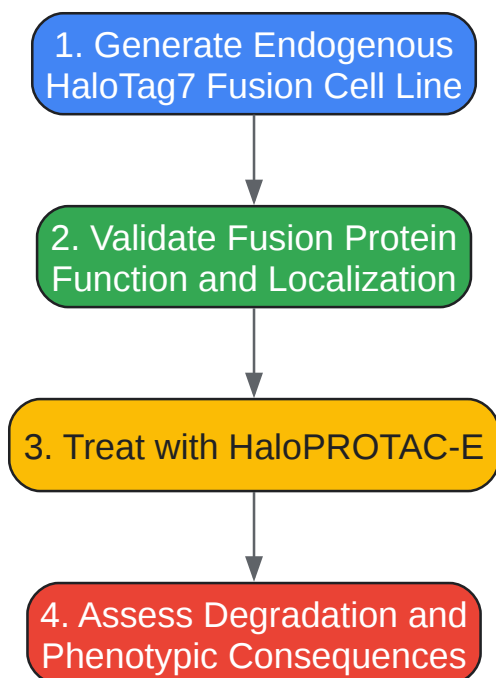


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HaloPROTAC-E is a heterobifunctional molecule that acts as a molecular bridge [4]. Its **chloroalkane moiety** covalently binds to the HaloTag7 tag fused to the protein of interest [1] [2]. Simultaneously, its **optimized VHL ligand** (a conjugate of VH298) recruits the endogenous VHL E3 ubiquitin ligase complex [1] [4]. This forced proximity leads to the **polyubiquitination** of the target protein, which is then recognized and degraded by the **26S proteasome** [1] [4].

Key Experimental Workflow for Endogenous Protein Degradation

The validated protocol for using **HaloPROTAC-E** to study endogenous protein function involves the key steps shown below.



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- **Step 1: Generate Endogenous HaloTag7 Fusion Cell Line** [2]

- Use **CRISPR/Cas9** gene-editing to insert the HaloTag7 sequence into the endogenous locus of your target gene in the desired cell line (e.g., HEK293).
- Carefully consider **tag placement** (N- or C-terminal), as it can impact protein function. For SGK3, a C-terminal tag was used to avoid disrupting its N-terminal PX domain [2].

- **Step 2: Validate Fusion Protein Function and Localization** [2]

- Confirm correct subcellular localization using **fluorescent HaloTag ligands** (e.g., HaloTag TMR Ligand) and co-staining with organelle markers.
- Verify that the tag does not disrupt protein function. For enzymatic or signaling proteins (like VPS34 and SGK3), functional assays should be performed to ensure activity is maintained [2].

- **Step 3: Treat with HaloPROTAC-E**

- Prepare a dose-response curve. A typical starting range is **1 nM to 1 μM**, with a DC₅₀ expected in the low nanomolar range (3-10 nM) [1] [2].
- Include controls like **DMSO (vehicle)** and the **inactive enantiomer** (e.g., *ent*-HaloPROTAC) to confirm on-target effects [3].
- A time-course experiment (30 minutes to 48 hours) can establish the kinetics of degradation [1].

- **Step 4: Assess Degradation and Phenotypic Consequences** [1] [2]

- Quantify protein knockdown via **immunoblotting**.
- For signaling pathways, perform **downstream phospho-protein analysis** (e.g., phosphorylation of NDRG1, an SGK3 substrate, was blocked upon SGK3 degradation) [1].
- To confirm selectivity and lack of off-target effects, **quantitative global proteomics** is the gold standard [1].

Research Implications and Considerations

HaloPROTAC-E represents a significant advance in chemical biology tools for several reasons:

- **Superior Potency and Efficiency:** **HaloPROTAC-E** demonstrates improved potency and achieves more complete degradation compared to previous versions like HaloPROTAC3 [1] [2].
- **High Selectivity:** Global proteomics data confirmed that **HaloPROTAC-E** selectively degraded only the intended HaloTag7-fused protein complex without significantly affecting other proteins [1].
- **Targeting Challenging Proteins:** This technology is powerful for probing biology of proteins that lack high-affinity small-molecule inhibitors, allowing for rapid and reversible knockdown to study acute protein functions [1].

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